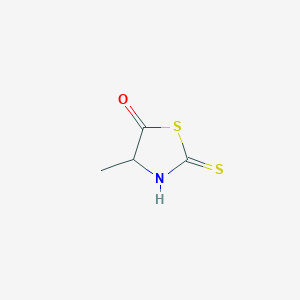

4-methyl-2-thioxo-5-Thiazolidinone

CAS No.:

Cat. No.: VC3248993

Molecular Formula: C4H5NOS2

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H5NOS2 |

|---|---|

| Molecular Weight | 147.2 g/mol |

| IUPAC Name | 4-methyl-2-sulfanylidene-1,3-thiazolidin-5-one |

| Standard InChI | InChI=1S/C4H5NOS2/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7) |

| Standard InChI Key | SQTTWLPPUBDNGZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)SC(=S)N1 |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-methyl-2-thioxo-5-thiazolidinone belongs to the rhodanine (2-thioxo-4-thiazolidinone) subtype of thiazolidinones with a methyl substitution at the C4 position. The basic structure consists of a five-membered ring containing sulfur and nitrogen atoms, with a thioxo (C=S) group at position 2 and a carbonyl group (C=O) at position 4. The methyl group at position 4 distinguishes this compound from other thiazolidinone derivatives.

The general structure can be represented as follows:

| Structural Feature | Description |

|---|---|

| Core structure | 5-membered heterocyclic ring (thiazolidinone) |

| Position 2 | Thioxo group (C=S) |

| Position 4 | Methyl-substituted carbonyl group |

| Position 5 | Unsubstituted position (potential site for functionalization) |

Physical and Chemical Properties

While the search results don't provide specific data for 4-methyl-2-thioxo-5-thiazolidinone, typical properties of thiazolidinone derivatives include:

| Property | Characteristic |

|---|---|

| Physical appearance | Crystalline solid |

| Solubility | Varying solubility in organic solvents; limited water solubility |

| Reactivity | Nucleophilic activity at C5 position; potential for Knoevenagel condensation |

| Stability | Generally stable under normal conditions |

The C5 position of thiazolidinones possesses nucleophilic activity and can attack electrophilic centers, making it a key site for chemical modifications and derivatization through condensation reactions .

Synthesis Methods

Cyclization Approaches

The synthesis of 4-methyl-2-thioxo-5-thiazolidinone might follow similar approaches to those used for related thiazolidinone derivatives. One possible route involves the cyclization of thiourea derivatives with α-halocarbonyl compounds . For the target compound, a methylated α-halocarbonyl reagent would be necessary to introduce the methyl group at position 4.

One-Pot Multicomponent Methods

Modern synthetic strategies often employ one-pot multicomponent reactions for efficiency. As noted in the literature, [2+3]-cyclocondensation reactions followed by further functionalization have been widely used for thiazolidinone synthesis . For 4-methyl-2-thioxo-5-thiazolidinone, a modified approach using appropriately substituted starting materials would be required.

| Synthetic Approach | Potential Reagents | Catalysts/Conditions |

|---|---|---|

| Cyclization approach | Thiourea derivatives, α-halocarbonyl compounds with methyl group | Acetic acid, sodium acetate |

| One-pot synthesis | Substituted thioureas/thiosemicarbazides, halogen-carboxylic acids with methyl group | DSDABCOC, DTPEAC, or conventional conditions |

| Green chemistry approach | Similar reagents as above | Aqueous media, ionic liquids, microwave irradiation |

Modern Synthetic Strategies

Recent advances in synthetic methodology could be applicable to 4-methyl-2-thioxo-5-thiazolidinone synthesis:

-

Ultrasound-assisted synthesis: This approach could enhance reaction rates and reduce energy consumption, as demonstrated by Taherkhorsand et al. for related thiazolidinones with yields of 82-92% .

-

Catalyst-mediated synthesis: Various catalysts such as DSDABCOC (diisopropyl ethyl ammonium acetate) have been employed for room-temperature synthesis of thiazolidinone derivatives .

-

Green chemistry approaches: Environmentally friendly methods using aqueous media or ionic liquids might be adapted for the synthesis of the target compound, aligning with current trends in sustainable chemistry .

Biological Activities and Applications

Antimicrobial Activity

Thiazolidinone derivatives, particularly 5-ene-4-thiazolidinones, have demonstrated significant antibacterial and antifungal activities . The structural similarity of 4-methyl-2-thioxo-5-thiazolidinone to these compounds suggests potential antimicrobial properties, especially if further functionalized at the C5 position. The literature indicates that halogen-arylidene moieties at C5 enhance antimicrobial activity .

| Biological Activity | Potential Targets/Mechanisms | Structural Requirements |

|---|---|---|

| Antimicrobial | Cell wall synthesis, enzyme inhibition | Functionalization at C5 position |

| Anticancer | CDK2 inhibition, cytotoxicity against cancer cell lines | Specific substitution patterns |

| Anti-inflammatory | Various inflammatory mediators | Multiple binding interactions |

Structure-Activity Relationship Considerations

The biological activity of 4-methyl-2-thioxo-5-thiazolidinone would be influenced by:

-

The thioxo group at position 2, which often contributes to biological activity in thiazolidinone derivatives.

-

The methyl group at position 4, which may influence lipophilicity and binding interactions.

-

Potential modifications at position 5, which is a common site for derivatization to enhance activity.

For optimal biological activity, further functionalization might be necessary, particularly at the C5 position through Knoevenagel condensation with various aldehydes and ketones .

| Optimization Strategy | Approach | Expected Benefit |

|---|---|---|

| C5 modification | Knoevenagel condensation with various aldehydes | Enhanced target specificity and potency |

| N3 substitution | Introduction of carboxylic acid derivatives | Improved pharmacokinetic properties |

| Hybrid approach | Combination with other bioactive fragments | Multi-target activity profile |

| Complex heterocycles | Annealing with other ring systems | Novel binding interactions and properties |

Challenges and Considerations

It's important to note that rhodanine derivatives (including 2-thioxo-4-thiazolidinones like our target compound) have sometimes been categorized as "frequent hitters" or pan-assay interference compounds (PAINS) in high-throughput screening campaigns . This designation suggests potential non-specific binding or interference with assay readouts, which must be carefully considered during drug development.

Current Research and Future Directions

Research Trends

Current research on thiazolidinone derivatives focuses on several key areas that might inform future work on 4-methyl-2-thioxo-5-thiazolidinone:

-

Development of selective enzyme inhibitors: Thiazolidinone derivatives have shown promise as inhibitors of various enzymes, including CDK2 inhibitors with IC₅₀ values as low as 56.97 ± 2 μM .

-

Anti-cancer applications: Recent studies have explored the cytotoxic activity of thiazolidinones against cancer cell lines such as MCF-7 and HepG2, with some compounds showing IC₅₀ values as low as 0.54 μM .

-

Green synthetic approaches: There is increasing emphasis on environmentally friendly synthesis methods for thiazolidinones, including ultrasound-assisted reactions and the use of green catalysts .

Future Research Opportunities

Based on the current state of thiazolidinone research, several promising directions for 4-methyl-2-thioxo-5-thiazolidinone investigations include:

-

Systematic structure-activity relationship studies focusing on C5 modifications to optimize biological activity.

-

Development of hybrid molecules incorporating the 4-methyl-2-thioxo-5-thiazolidinone scaffold with other bioactive moieties.

-

Detailed mechanistic studies to elucidate the molecular basis of any observed biological activities.

-

Exploration of potential applications beyond the traditional antimicrobial and anticancer areas, such as antidiabetic or anti-inflammatory applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume